ZK-304709 ZK-304709 ZK-304709 is a potent multi-target tumor growth inhibitor with IC50 = nanomolar inhibitory activity to cyclin-dependent kinases 1, 2, 4, 7 and 9, as well as vascular endothelial growth factor receptor tyrosine kinase 1-3 and of platelet-derived growth factor receptor beta tyrosine kinase.
Brand Name: Vulcanchem
CAS No.: 477588-78-6
VCID:
InChI: InChI=1S/C13H16BrN5O3S/c1-8(7-20)17-12-11(14)6-16-13(19-12)18-9-2-4-10(5-3-9)23(15,21)22/h2-6,8,20H,7H2,1H3,(H2,15,21,22)(H2,16,17,18,19)/t8-/m0/s1
SMILES: O=S(C1=CC=C(NC2=NC=C(Br)C(N[C@@H](C)CO)=N2)C=C1)(N)=O
Molecular Formula: C13H16BrN5O3S
Molecular Weight: 402.27

ZK-304709

CAS No.: 477588-78-6

Inhibitors

VCID:

Molecular Formula: C13H16BrN5O3S

Molecular Weight: 402.27

Purity: >98% (or refer to the Certificate of Analysis)

ZK-304709 - 477588-78-6

CAS No. 477588-78-6
Product Name ZK-304709
Molecular Formula C13H16BrN5O3S
Molecular Weight 402.27
IUPAC Name (S)-4-((5-bromo-4-((1-hydroxypropan-2-yl)amino)pyrimidin-2-yl)amino)benzenesulfonamide
Standard InChI InChI=1S/C13H16BrN5O3S/c1-8(7-20)17-12-11(14)6-16-13(19-12)18-9-2-4-10(5-3-9)23(15,21)22/h2-6,8,20H,7H2,1H3,(H2,15,21,22)(H2,16,17,18,19)/t8-/m0/s1
Standard InChIKey MJIALGDLOLWBRQ-QMMMGPOBSA-N
SMILES O=S(C1=CC=C(NC2=NC=C(Br)C(N[C@@H](C)CO)=N2)C=C1)(N)=O
Appearance Solid powder
Description ZK-304709 is a potent multi-target tumor growth inhibitor with IC50 = nanomolar inhibitory activity to cyclin-dependent kinases 1, 2, 4, 7 and 9, as well as vascular endothelial growth factor receptor tyrosine kinase 1-3 and of platelet-derived growth factor receptor beta tyrosine kinase.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >5 years if stored properly
Solubility Soluble in DMSO, not in water
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms ZK304709; ZK 304709; ZK304709
Reference 1: Scott EN, Thomas AL, Molife LR, Ahmed S, Blagden S, Fong PC, Kowal K, McCoy C, Wiesinger H, Steward W, De Bono J. A phase I dose escalation study of the pharmacokinetics and tolerability of ZK 304709, an oral multi-targeted growth inhibitor (MTGI), in patients with advanced solid tumours. Cancer Chemother Pharmacol. 2009 Jul;64(2):425-9. doi: 10.1007/s00280-009-0968-y. Epub 2009 Mar 12. PubMed PMID: 19280191.
2: Scholz A, Wagner K, Welzel M, Remlinger F, Wiedenmann B, Siemeister G, Rosewicz S, Detjen KM. The oral multitarget tumour growth inhibitor, ZK 304709, inhibits growth of pancreatic neuroendocrine tumours in an orthotopic mouse model. Gut. 2009 Feb;58(2):261-70. doi: 10.1136/gut.2007.146415. Epub 2008 Oct 1. PubMed PMID: 18829975.
3: Graham JS, Plummer R, McCoy C, Kowal K, Wiesinger H, Detjen K, Calvert H, Wiedenmann B, Cassidy J. Open-label, non-randomised, inter-individual dose escalation of ZK 304709 with the evaluation of safety, tolerability, pharmacokinetics, oral bioavailability and orientating efficacy after daily administration in patients with advanced cancer (7 d treatment and 14 d recovery). Eur J Cancer. 2008 Oct;44(15):2162-8. doi: 10.1016/j.ejca.2008.06.006. Epub 2008 Jul 22. PubMed PMID: 18653327.
4: Siemeister G, Luecking U, Wagner C, Detjen K, Mc Coy C, Bosslet K. Molecular and pharmacodynamic characteristics of the novel multi-target tumor growth inhibitor ZK 304709. Biomed Pharmacother. 2006 Jul;60(6):269-72. Epub 2006 Jun 23. PubMed PMID: 16887322.
Last Modified Aug 20 2021
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